molecular formula C2H2Cl2<br>ClCH=CHCl<br>C2H2Cl2 B151661 cis-1,2-Dichloroethylene CAS No. 156-59-2

cis-1,2-Dichloroethylene

Cat. No.: B151661
CAS No.: 156-59-2
M. Wt: 96.94 g/mol
InChI Key: KFUSEUYYWQURPO-UPHRSURJSA-N
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Description

cis-1,2-Dichloroethylene: is an organochlorine compound with the molecular formula C₂H₂Cl₂. It is one of the two geometric isomers of 1,2-dichloroethylene, the other being trans-1,2-dichloroethylene. This compound is a colorless liquid with a sweet odor and is used primarily as an intermediate in the production of other chlorinated solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: cis-1,2-Dichloroethylene can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.

    Reduction: It can be reduced to form less chlorinated compounds, although this is less common.

    Substitution: this compound can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Strong Bases: Reacts with strong bases such as potassium hydroxide.

    Catalysts: Can participate in reactions catalyzed by metals such as palladium in coupling reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

(Z)-1,2-dichloroethene
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InChI

InChI=1S/C2H2Cl2/c3-1-2-4/h1-2H/b2-1-
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InChI Key

KFUSEUYYWQURPO-UPHRSURJSA-N
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Canonical SMILES

C(=CCl)Cl
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Isomeric SMILES

C(=C\Cl)\Cl
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Molecular Formula

C2H2Cl2, Array
Record name 1,2-DICHLOROETHYLENE, (CIS ISOMERS)
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DSSTOX Substance ID

DTXSID2024030
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Molecular Weight

96.94 g/mol
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Physical Description

1,2-dichloroethylene, (cis isomers) appears as a clear colorless liquid with an ether-like odor. Flash point 36-39 °F. Denser than water and insoluble in water. Vapors heavier than air. Used in the making of perfumes., Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor; [NIOSH], Colorless liquid with an odor like ether; [CAMEO] Pleasant odor; [Acros Organics MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor.
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Boiling Point

140 °F at 760 mmHg (NTP, 1992), 60 °C, BP: 58-60 °C, 55 °C, 118-140 °F
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Flash Point

39 °F (NTP, 1992), 2 °C, 6.0 °C (42.8 °F) - closed cup, 2.2 to 3.9 °C (closed cup), 2 °C c.c., 36-39 °F
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Solubility

1 to 5 mg/mL at 61 °F (NTP, 1992), In water, 6.41X10+3 mg/L at 25 °C, In water, 3.5X10+3 mg/L at 25 °C, Slightly soluble in water, Miscible with ethanol, ethyl ether, acetone; very soluble in benzene, chloroform, Solubility in water: poor, 0.4%
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Density

1.2837 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2837 g/cu cm at 20 °C, Relative density (water = 1): 1.28, (77 °F): 1.27
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Vapor Density

3.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.54 g/L (at BP, 760 mm Hg), Relative vapor density (air = 1): 3.34
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Vapor Pressure

200 mmHg at 77 °F ; 400 mmHg at 106 °F (NTP, 1992), 201.0 [mmHg], 200.0 [mmHg], Residue on evaporation: 0.007% by weight (maximum); Vapor pressure: 273 mm Hg at 30 °C, Vapor pressure = 24 mPa at 20 °C, 2.00X10+2 mm Hg at 25 °C, 180-265 mmHg
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Color/Form

Liquid, Colorless liquid

CAS No.

156-59-2, 540-59-0
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Record name 1,2-DICHLOROETHYLENE, (1Z)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYO9G15JYD
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name cis-1,2-Dichloroethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5656
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-DICHLOROETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-112.9 °F (NTP, 1992), -80.0 °C, -57 to -115 °F
Record name 1,2-DICHLOROETHYLENE, (CIS ISOMERS)
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URL https://cameochemicals.noaa.gov/chemical/542
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Record name cis-1,2-Dichloroethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5656
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-Dichloroethylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0195.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: Can cis-1,2-Dichloroethylene (cis-DCE) be degraded in the environment?

A1: Yes, cis-DCE can be biodegraded under both aerobic and anaerobic conditions. [, , , , , , ]

Q2: What are the main microbial processes involved in cis-DCE degradation?

A2: Under anaerobic conditions, reductive dechlorination is the primary mechanism, often mediated by microbial consortia. [, , , , , ] Aerobic degradation primarily occurs via cometabolism, where microorganisms utilize a primary substrate (e.g., methane, toluene, phenol) and simultaneously degrade cis-DCE. [, , , , , , ]

Q3: Are there any challenges associated with bioremediation of cis-DCE?

A3: Yes, several factors can influence the effectiveness of bioremediation, including:

  • Presence of other contaminants: Co-contaminants like BTEX (benzene, toluene, ethylbenzene, and xylenes) can impact cis-DCE degradation rates and require sequential bioremediation strategies. [, ]
  • Electron donor availability: The availability of electron donors like acetate, formate, or hydrogen can limit the rate of anaerobic reductive dechlorination. [, , ]
  • Intermediate accumulation: Incomplete dechlorination can lead to the accumulation of intermediates like vinyl chloride, which is more toxic than cis-DCE. []

Q4: How can stable carbon isotope analysis assist in monitoring cis-DCE bioremediation?

A4: Distinct carbon isotope fractionation patterns are associated with aerobic and anaerobic degradation pathways of cis-DCE. Analyzing these patterns can help determine the dominant degradation mechanism in the field and assess the effectiveness of bioremediation efforts. []

Q5: Can nitrogen-fixing bacteria be used for cis-DCE bioremediation?

A5: Yes, studies have shown that nitrogen-fixing methane-oxidizing bacteria can effectively degrade cis-DCE in unsaturated porous media. These bacteria are more resilient to fluctuations in contaminant concentrations and exhibit better recovery compared to nitrate-supplied counterparts. []

Q6: What analytical methods are commonly employed to detect and quantify cis-DCE in environmental samples?

A6: Gas chromatography coupled with various detectors, such as flame ionization detectors (GC-FID), mass spectrometry (GC-MS), and isotope ratio mass spectrometry (GC-IRMS), are frequently used to analyze cis-DCE. [, , , ]

Q7: Can solid-phase microextraction (SPME) be used for cis-DCE analysis?

A7: Yes, SPME, particularly headspace SPME (HS-SPME), has been successfully coupled with GC-IRMS to improve the sensitivity of compound-specific carbon isotope analysis of cis-DCE in water samples. []

Q8: How can purge and trap (P&T) extraction enhance the detection limits of cis-DCE analysis?

A8: P&T extraction, coupled with GC-MS or GC-IRMS, allows for the preconcentration of volatile organic compounds like cis-DCE from water samples, leading to enhanced method detection limits. []

Q9: What are the potential health risks associated with cis-DCE exposure?

A9: Cis-DCE is considered a potential human carcinogen and has been shown to induce unscheduled DNA synthesis in rat hepatocytes. [, ] Animal studies have also demonstrated liver and kidney abnormalities at subacute and subchronic exposure levels. []

Q10: What is the molecular formula and weight of cis-DCE?

A10: The molecular formula is C2H2Cl2, and the molecular weight is 96.94 g/mol.

Q11: Can you describe the microwave spectrum of cis-DCE?

A11: The microwave spectrum of cis-DCE reveals its molecular parameters, such as the C-Cl bond length (dC-Cl) and the C-C-Cl bond angle (∠CCCl), providing insights into its molecular structure. []

Q12: What is a unique chemical reaction involving cis-DCE?

A12: Cis-DCE can react with borane in tetrahydrofuran (THF) to produce monochloroborane, a useful reagent in organic synthesis. []

Q13: Is there a catalytic application of cis-DCE?

A13: Cis-DCE can form an azeotropic mixture with 1,1,1,2,3,4,4,5,5,5-decafluoropentane, which has various applications like refrigerants, aerosol propellants, and blowing agents. []

Q14: Can cis-DCE undergo photochlorination?

A14: Yes, photochlorination of cis-DCE involves the formation of vibrationally excited chloroalkyl radicals, which can be deactivated by added inert gases like helium, argon, carbon dioxide, and sulfur hexafluoride. This process can impact the rate of photochlorination and geometrical isomerization of cis-DCE. []

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